molecular formula C6H9NS B13455400 N-ethylthiophen-3-amine

N-ethylthiophen-3-amine

Cat. No.: B13455400
M. Wt: 127.21 g/mol
InChI Key: DTDHODSOKFHWQE-UHFFFAOYSA-N
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Description

N-ethylthiophen-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the nitrogen atom and a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylthiophen-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of thiophene-3-amine with ethyl halides. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the reductive amination of thiophene-3-aldehyde with ethylamine. This reaction is catalyzed by a reducing agent, such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-ethylthiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethylthiophen-3-imine using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield this compound hydrochloride when treated with hydrochloric acid and a reducing agent.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Sodium borohydride, hydrogen gas with palladium on carbon; reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate; reactions are performed under reflux conditions to ensure complete conversion.

Major Products Formed

    Oxidation: N-ethylthiophen-3-imine

    Reduction: this compound hydrochloride

    Substitution: N-alkyl derivatives of this compound

Scientific Research Applications

N-ethylthiophen-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.

    Industry: this compound is utilized in the production of dyes, polymers, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-ethylthiophen-3-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is of particular interest.

Comparison with Similar Compounds

N-ethylthiophen-3-amine can be compared with other thiophene derivatives and amines:

    Thiophene-3-amine: Lacks the ethyl group, resulting in different reactivity and properties.

    N-methylthiophen-3-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.

    Thiophene-2-amine: The amine group is attached to a different position on the thiophene ring, affecting its chemical behavior.

This compound is unique due to the presence of both the ethyl group and the thiophene ring, which confer distinct chemical and physical properties that are valuable in various applications.

Properties

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

N-ethylthiophen-3-amine

InChI

InChI=1S/C6H9NS/c1-2-7-6-3-4-8-5-6/h3-5,7H,2H2,1H3

InChI Key

DTDHODSOKFHWQE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CSC=C1

Origin of Product

United States

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